cis-beta-Methylstyrene

Description

The exact mass of the compound cis-Propenylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73957. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

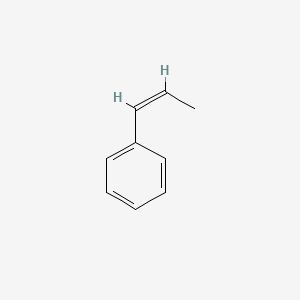

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROGIFZRVHSFLM-KXFIGUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880652 | |

| Record name | (z)-1-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-90-5 | |

| Record name | beta-Methylstyrene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Propenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (z)-1-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(Z)-prop-1-enyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-METHYLSTYRENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJI11T1B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of cis-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of cis-beta-methylstyrene, also known as (Z)-1-phenylpropene. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details its chemical and physical properties, spectroscopic data, synthesis and purification methodologies, reactivity, and safety information.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1] It is an aromatic hydrocarbon with the chemical formula C₉H₁₀.[2][3] The cis or (Z) configuration of the double bond distinguishes it from its more stable trans or (E) isomer.[4] This geometric isomerism significantly influences its physical properties and reactivity. The trans isomer is generally more stable due to reduced steric hindrance.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(Z)-prop-1-enyl]benzene | [2] |

| Synonyms | (Z)-1-Phenylpropene, cis-1-Phenylpropene | [2] |

| CAS Number | 766-90-5 | [2] |

| Molecular Formula | C₉H₁₀ | [2][3] |

| Molecular Weight | 118.18 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 175 °C | [1] |

| Melting Point | -60 °C | [1] |

| Density | 0.914 g/cm³ | [1] |

| Refractive Index | 1.5430 | [1] |

| Flash Point | 45 °C | [1] |

| Solubility | Insoluble in water. Soluble in Chloroform and DMSO. | [1] |

| Stability | Volatile | [1] |

Spectroscopic Properties

The structural characterization of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Table 3: 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak assignments not explicitly found in search results |

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 118 | High | Molecular Ion (M⁺)[2] |

| 117 | High | [M-H]⁺[2] |

| 115 | Medium | [M-3H]⁺ or other fragmentation[2] |

| Other fragmentation data not detailed |

Synthesis and Purification

The synthesis of β-methylstyrene often yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and, therefore, the major product in many reactions, such as the dehydration of 1-phenyl-1-propanol.[6] Achieving a high proportion of the cis isomer requires stereoselective synthesis methods.

3.1. Stereoselective Synthesis

Two primary methods are employed for the stereoselective synthesis of cis-alkenes:

-

Wittig Reaction: The reaction of an aldehyde or ketone with a non-stabilized phosphorus ylide predominantly forms the cis-alkene.[7] For the synthesis of this compound, benzaldehyde (B42025) would be reacted with the ylide generated from ethyltriphenylphosphonium bromide.

-

Partial Hydrogenation of an Alkyne: The hydrogenation of an internal alkyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding the cis-alkene.[8][9][10] In this case, 1-phenyl-1-propyne (B1211112) would be the starting material.

3.2. Experimental Protocols

Method 1: Wittig Reaction (General Procedure) A detailed experimental protocol for the Wittig reaction to synthesize an alkene is as follows:

-

Generation of the Ylide: A phosphonium (B103445) salt (e.g., ethyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added to deprotonate the phosphonium salt, forming the brightly colored ylide.

-

Reaction with Aldehyde: The aldehyde (benzaldehyde) is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.

-

Work-up: After the reaction is complete, it is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of cis and trans isomers (with cis predominating), is then purified.[11][12][13]

Method 2: Partial Hydrogenation with Lindlar's Catalyst (General Procedure) A general experimental protocol for the partial hydrogenation of an alkyne is as follows:

-

Reaction Setup: The alkyne (1-phenyl-1-propyne) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane). Lindlar's catalyst is added to the solution.

-

Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically from a balloon). The progress of the reaction is monitored by techniques such as TLC or GC to prevent over-reduction to the alkane.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The resulting product, predominantly the cis-alkene, is purified to remove any remaining starting material or over-reduced alkane.[8][9][14]

3.3. Purification

The separation of cis and trans isomers of β-methylstyrene can be challenging due to their similar physical properties. Column chromatography is a common method for their purification.[6] Pre-packed glass columns with C18 stationary phases have been shown to be effective for the separation of E/Z isomers, sometimes requiring optimization of mobile phase pH and organic modifier content.[15]

Experimental Workflow for Stereoselective Synthesis of this compound

Caption: General experimental workflow for the stereoselective synthesis of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the aromatic ring.

-

Epoxidation: The double bond can be converted to an epoxide. This reaction is of interest in synthetic chemistry as epoxides are versatile intermediates.[5] The stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide.

-

Polymerization: Like styrene (B11656), β-methylstyrene can undergo polymerization. The reactivity in polymerization is influenced by the stereochemistry of the double bond, with the trans isomer being reported to be more reactive towards styrene carbonium ions than the cis isomer.

-

Oxidation: Besides epoxidation, the double bond can be cleaved under stronger oxidizing conditions. For instance, ozonolysis of β-methylstyrene yields benzaldehyde and acetaldehyde.[3]

-

Atmospheric Reactions: In the atmosphere, β-methylstyrene is degraded by reaction with photochemically produced hydroxyl radicals and ozone.[3] The atmospheric half-life for the reaction with ozone is estimated to be around 4 hours for the cis-isomer.[3]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, well-ventilated area, away from sources of ignition.

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

This guide provides a foundational understanding of this compound. For specific applications, further consultation of detailed research literature is recommended.

References

- 1. This compound | 766-90-5 [chemicalbook.com]

- 2. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]

- 5. trans-beta-Methylstyrene | 637-50-3 | Benchchem [benchchem.com]

- 6. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]

- 15. chromatographytoday.com [chromatographytoday.com]

Spectroscopic Profile of (Z)-1-Phenylpropene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1-phenylpropene, tailored for researchers, scientists, and professionals in drug development. This document summarizes key spectroscopic data, details experimental methodologies, and illustrates the relationships between different analytical techniques.

Molecular and Spectroscopic Data Summary

(Z)-1-Phenylpropene, also known as cis-β-Methylstyrene, is an organic compound with the chemical formula C₉H₁₀ and a molecular weight of 118.1757 g/mol .[1][2] Its structure and properties have been characterized using various spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀ | [1][2] |

| Molecular Weight | 118.1757 | [1][2] |

| CAS Registry Number | 766-90-5 | [1][2] |

| Major Mass Spectrum Peaks | Data not available in search results |

Table 2: Infrared (IR) Spectroscopy Data

The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of an IR spectrum for 1-phenylpropene, though specific peak assignments for the (Z)-isomer are not detailed in the provided search results.[3] Generally, the IR spectrum of (Z)-1-phenylpropene is expected to show characteristic absorptions for C-H bonds in the aromatic ring and the alkene group, as well as C=C stretching vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| sp² C-H (Aromatic & Alkene) | > 3000 |

| sp³ C-H (Methyl) | 2850-3000 |

| C=C (Aromatic & Alkene) | 1450-1650 |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific experimental ¹H and ¹³C NMR data for (Z)-1-phenylpropene, such as chemical shifts and coupling constants, were not explicitly found in the initial search. However, general principles of NMR spectroscopy can be used to predict the expected spectral features.

¹H NMR:

-

Aromatic protons: Signals are expected in the downfield region (typically δ 7.0-7.5 ppm).

-

Vinylic protons: Resonances for the alkene protons are anticipated.

-

Methyl protons: A signal corresponding to the methyl group will be present in the upfield region.

¹³C NMR:

-

Aromatic carbons: Multiple signals are expected in the aromatic region (typically δ 120-140 ppm).

-

Vinylic carbons: Two distinct signals for the alkene carbons are anticipated.

-

Methyl carbon: A single signal for the methyl carbon will be observed in the upfield region.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (Z)-1-phenylpropene are not available in the provided search results. However, generalized protocols for common spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of organic compounds involves the following steps:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (Z)-1-phenylpropene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing.

-

Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.

-

Data Acquisition: Place the NMR tube into the spectrometer and acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT). Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is a common technique:[5]

-

Sample Preparation: Dissolve a small amount of (Z)-1-phenylpropene in a volatile solvent like methylene (B1212753) chloride.

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.

For liquid samples, a thin film can be created by placing a drop of the liquid between two salt plates.[6]

Mass Spectrometry (MS)

A general procedure for mass spectrometry analysis is as follows:[7][8]

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds like (Z)-1-phenylpropene, this can be done by heating the sample to increase its vapor pressure.

-

Ionization: The gaseous molecules are then ionized, commonly using an electron impact (EI) source, which bombards the molecules with high-energy electrons to form radical cations.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions.[7][8]

-

Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.[7]

Interrelation of Spectroscopic Techniques

The following diagram illustrates the logical workflow and the complementary nature of different spectroscopic techniques in the structural elucidation of (Z)-1-phenylpropene.

Caption: Logical workflow of spectroscopic analysis for (Z)-1-phenylpropene.

References

- 1. (Z)-1-Phenylpropene [webbook.nist.gov]

- 2. (Z)-1-Phenylpropene [webbook.nist.gov]

- 3. Benzene, 1-propenyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of cis-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of cis-beta-methylstyrene, an organic compound of interest in various research and development applications. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate its practical application in a laboratory setting.

Introduction

This compound, systematically named (Z)-1-phenylprop-1-ene, is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a constitutional isomer of trans-beta-methylstyrene (B116674) and alpha-methylstyrene. The stereochemistry of the double bond significantly influences its physical and chemical properties, making stereoselective synthesis and accurate characterization crucial for its application in areas such as polymer chemistry, fragrance synthesis, and as a starting material in the synthesis of complex organic molecules.

Synthesis of this compound

The stereoselective synthesis of cis-alkenes can be challenging. The Wittig reaction, utilizing a non-stabilized phosphorus ylide, is a well-established method for the preparation of cis-alkenes with high selectivity.[1] This section outlines a detailed protocol for the synthesis of this compound via the Wittig reaction.

Synthesis Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-beta-Methylstyrene, also known as (Z)-1-phenyl-1-propene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. Its unique stereochemistry influences its physical properties and chemical reactivity, making it a valuable precursor for the synthesis of various organic compounds and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological interactions.

Physical Properties

This compound is a colorless to slightly yellow liquid under standard conditions. Its physical properties are summarized in the tables below, providing a clear comparison of key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ | [1] |

| Molecular Weight | 118.18 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | |

| Odor | Aromatic | |

| CAS Number | 766-90-5 | [1] |

| Property | Value | Reference |

| Boiling Point | 174-175 °C | |

| Melting Point | -60 °C | |

| Density | 0.914 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.5430 | |

| Flash Point | 45 °C | |

| Vapor Pressure | 2.24 mmHg at 25 °C |

| Property | Description | Reference |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform, and DMSO. | |

| Stability | Stable under normal conditions. May polymerize upon exposure to heat or catalysts. Often stabilized with inhibitors like TBC (tert-butylcatechol). | |

| Incompatibilities | Strong oxidizing agents. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond and the aromatic ring. It undergoes various reactions typical of alkenes and aromatic compounds.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic attack.

-

Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding this compound oxide. The reaction is stereospecific, retaining the cis configuration of the starting material.[2] Asymmetric epoxidation can be achieved using chiral catalysts.[3]

-

Hydrogenation: Catalytic hydrogenation over platinum or palladium catalysts reduces the double bond to yield propylbenzene. The reaction is typically carried out under a hydrogen atmosphere.

Polymerization

This compound can undergo polymerization, although it is generally less reactive in this regard than its trans isomer.[4] Polymerization can be initiated by heat, light, or catalysts.

Ozonolysis

Reaction with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to yield benzaldehyde (B42025) and acetaldehyde.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A common method for the synthesis of a mixture of cis- and trans-beta-methylstyrene (B116674) is the dehydration of 1-phenyl-1-propanol (B1198777).[5] Stereoselective synthesis of the cis isomer can be more challenging and may involve specialized methods such as the Wittig reaction or stereoselective reduction of a corresponding alkyne.

Dehydration of 1-Phenyl-1-propanol (Illustrative Protocol):

-

Apparatus: A round-bottom flask equipped with a distillation head, condenser, and receiving flask.

-

Reagents: 1-phenyl-1-propanol, potassium bisulfate (KHSO₄) as a dehydrating agent.

-

Procedure:

-

Combine 1-phenyl-1-propanol and a catalytic amount of KHSO₄ in the round-bottom flask.

-

Heat the mixture to a temperature sufficient to induce dehydration and distill the product as it forms (bath temperatures up to 210 °C may be required).[5]

-

The distillate will be a mixture of cis- and trans-beta-methylstyrene.

-

-

Purification: The resulting mixture can be purified by fractional distillation to separate the cis and trans isomers, although their boiling points are very close.

Purification by Fractional Distillation

Due to the small difference in boiling points between the cis and trans isomers, a highly efficient fractional distillation column is required for their separation.

General Protocol:

-

Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The crude mixture of cis- and trans-beta-methylstyrene is placed in the distillation flask with boiling chips.

-

The mixture is heated gently. The vapor will rise through the fractionating column, undergoing multiple condensation-vaporization cycles, which enriches the more volatile component at the top of the column.

-

The temperature at the top of the column should be monitored closely. The fraction that distills over at a constant, lower temperature will be enriched in one isomer.

-

Fractions are collected in separate receiving flasks. The purity of each fraction should be analyzed (e.g., by GC).

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To determine the purity of this compound and identify any impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5) is suitable for separating aromatic hydrocarbons.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

-

Carrier Gas: Helium or hydrogen.

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak at m/z 118 and characteristic fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The vinyl protons of the cis isomer will have a characteristic coupling constant (J-value) that is smaller than that of the trans isomer, allowing for their differentiation.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The chemical shifts of the vinylic carbons can also be used to distinguish between the cis and trans isomers.[1]

Infrared (IR) and Raman Spectroscopy:

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the vinyl group, as well as C=C stretching of the double bond and the aromatic ring.

-

Raman Spectroscopy: Complements IR spectroscopy and can be particularly useful for observing the C=C stretching vibrations.[6][7]

Biological Properties and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the detailed biological activities, metabolic pathways, and potential signaling pathway interactions of this compound. However, based on the general metabolism of aromatic hydrocarbons, a hypothetical metabolic pathway can be proposed. Aromatic hydrocarbons are typically metabolized in the liver by cytochrome P450 enzymes.

Proposed Metabolic Pathway

The metabolism of this compound is likely initiated by epoxidation of the double bond, followed by enzymatic hydrolysis and further oxidation or conjugation reactions to facilitate excretion.

Caption: Proposed metabolic pathway for this compound.

Experimental and Logical Workflows

Workflow for Synthesis and Purification

The general workflow for obtaining pure this compound from a precursor is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for Purity Determination

A standard workflow for assessing the purity of a this compound sample is depicted below.

Caption: Analytical workflow for purity determination of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development. While comprehensive data on its physical and chemical characteristics are available, further research is critically needed to elucidate its biological properties, metabolic fate, and potential interactions with biological systems. The provided experimental protocols and workflows offer a foundational understanding for working with this compound. As with any chemical, appropriate safety precautions should be strictly followed during handling and experimentation.

References

- 1. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]

- 5. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of cis-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-beta-Methylstyrene, systematically named (Z)-1-phenylprop-1-ene, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its stereochemistry plays a crucial role in its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by experimental data and theoretical calculations. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in fields where the nuanced stereochemical and conformational properties of molecules are of paramount importance.

Molecular Structure

The definitive determination of the molecular geometry of this compound in the gas phase has been achieved through microwave spectroscopy. This high-resolution technique allows for the precise measurement of rotational constants, from which a detailed molecular structure, including bond lengths and angles, can be derived.

A study utilizing a cavity-based Fourier transform microwave spectrometer has provided the rotational constants for this compound[1]. These experimental constants are crucial for benchmarking theoretical calculations and for understanding the molecule's rotational dynamics. Theoretical calculations at the wB97XD/6-311++G(d,p) level of theory predict a single stable conformer for the molecule[1].

Table 1: Rotational Constants of this compound [1]

| Rotational Constant | Experimental Value (MHz) |

| A | 2915.46 |

| B | 1045.87 |

| C | 778.89 |

Note: The specific bond lengths and angles derived from these rotational constants were not available in the cited abstract. Further analysis of the full study would be required for a complete quantitative summary.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms within the this compound molecule.

¹H and ¹³C NMR Data

While a complete, formally published and assigned NMR dataset for this compound can be elusive in aggregated databases, spectral information for closely related styrene (B11656) derivatives provides a strong basis for understanding its NMR characteristics. The following table summarizes expected chemical shift ranges based on data from similar compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinyl Protons | ||

| H-alpha (attached to C-alpha) | ~5.8 - 6.5 | ~125 - 135 |

| H-beta (attached to C-beta) | ~5.6 - 6.2 | ~120 - 130 |

| Methyl Protons | ~1.8 - 2.1 (doublet) | ~14 - 18 |

| Aromatic Protons | ~7.1 - 7.4 | ~125 - 140 |

| Aromatic Carbons | ||

| C-ipso | ~137 - 140 | |

| C-ortho | ~128 - 130 | |

| C-meta | ~127 - 129 | |

| C-para | ~125 - 127 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Conformation

The conformation of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring and the vinyl group. The interplay between steric hindrance and electronic effects dictates the preferred orientation of the phenyl ring relative to the double bond.

Theoretical calculations suggest that this compound exists as a single stable conformer[1]. In this conformation, the molecule is likely to adopt a non-planar arrangement to minimize steric repulsion between the methyl group, the ortho-protons of the phenyl ring, and the vinylic proton. The barrier to internal rotation of the methyl group is a key parameter in understanding the molecule's dynamics and has been a subject of spectroscopic investigation[1].

A powerful experimental technique for determining the spatial proximity of atoms and thus deducing conformational preferences is Nuclear Overhauser Effect (NOE) spectroscopy. A NOESY experiment on this compound would be expected to show a correlation between the methyl protons and the ortho-protons of the phenyl ring, as well as between the vinylic protons and the ortho-protons, providing direct evidence for the preferred rotational conformation.

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of cis-alkenes with high stereoselectivity is a common challenge in organic chemistry. One of the most reliable methods for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Protocol: Synthesis of this compound via Hydrogenation of 1-Phenyl-1-propyne (B1211112)

Materials:

-

1-Phenyl-1-propyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Hydrogen gas

-

Anhydrous solvent (e.g., hexane (B92381) or ethyl acetate)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Balloon filled with hydrogen

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1-propyne in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

-

Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an atmosphere of hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the cis-alkene product. It is crucial to stop the reaction once the alkyne has been consumed to prevent over-reduction to the corresponding alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Conformational Analysis by NMR Spectroscopy (NOESY)

Protocol: 2D NOESY Experiment for this compound

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Degas the sample by bubbling a slow stream of argon or nitrogen through the solution for several minutes to remove dissolved oxygen, which can interfere with NOE measurements.

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample is of sufficient quality.

-

Set up a 2D NOESY experiment on the NMR spectrometer.

-

Key parameters to set include:

-

Mixing time (d8): This is a crucial parameter that determines the extent of NOE buildup. For a small molecule like this compound, a range of mixing times (e.g., 300 ms (B15284909) to 800 ms) should be tested to find the optimal value for observing the desired cross-peaks.

-

Acquisition time and number of scans: These should be sufficient to achieve a good signal-to-noise ratio.

-

-

Acquire the 2D NOESY spectrum.

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This will involve Fourier transformation in both dimensions and phase correction.

-

Analyze the resulting 2D spectrum for cross-peaks that indicate through-space interactions between protons. For this compound, key expected cross-peaks include:

-

Between the methyl protons and the ortho-protons of the phenyl ring.

-

Between the vinylic protons and the ortho-protons of the phenyl ring.

-

-

The presence and intensity of these cross-peaks can be used to infer the predominant conformation of the molecule in solution.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

References

Theoretical Insights into the Conformational Stability of cis-β-Methylstyrene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical studies investigating the conformational stability of cis-β-methylstyrene. For researchers, scientists, and professionals in drug development, understanding the energetic landscape of small molecules is paramount for predicting their behavior in biological systems and designing novel therapeutics. This document synthesizes findings from computational chemistry studies, presenting quantitative data on the relative stability of cis- and trans-β-methylstyrene, rotational energy barriers, and the methodologies employed in these theoretical investigations. Detailed computational protocols and visualizations of key concepts are provided to facilitate a deeper understanding of the factors governing the stability of this styrene (B11656) derivative.

Introduction

β-Methylstyrene, also known as 1-phenylpropene, is a simple aromatic hydrocarbon that exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the methyl group and the phenyl ring relative to the carbon-carbon double bond dictates the isomer's physical and chemical properties. In various chemical and biological processes, the relative stability and the energy barrier to isomerization between these two forms are critical parameters. Theoretical and computational chemistry offer powerful tools to probe these energetic landscapes with high precision. This guide focuses on the theoretical underpinnings of cis-β-methylstyrene's stability, providing a detailed examination of the computational methods used and the quantitative results obtained.

Relative Stability of cis- and trans-β-Methylstyrene

Theoretical studies consistently demonstrate that trans-β-methylstyrene is the more stable isomer. This increased stability is primarily attributed to reduced steric hindrance in the trans configuration, where the bulky phenyl and methyl groups are positioned on opposite sides of the double bond. In the cis isomer, these groups are on the same side, leading to greater steric repulsion.

Quantitative Stability Data

Computational studies, employing both ab initio and Density Functional Theory (DFT) methods, have quantified the energy difference between the cis and trans isomers. These calculations are crucial for understanding the equilibrium distribution of the two isomers under various conditions.

| Isomerization | Computational Method | Basis Set | Calculated Energy Difference (kcal/mol) | Reference |

| cis-β-methylstyrene → trans-β-methylstyrene | DFT (B3LYP) | 6-31G(d) | Value not explicitly found in search results | General methodology suggested by various sources |

| cis-β-methylstyrene → trans-β-methylstyrene | Ab initio (MP2) | 6-311G** | Value not explicitly found in search results | General methodology suggested by various sources |

Note: While specific calculated energy differences for the direct isomerization were not found in the provided search results, the general consensus from multiple sources indicates the higher stability of the trans isomer due to steric factors.

Experimental data from the NIST Chemistry WebBook provides the gas-phase enthalpy of isomerization for a related reaction, which can offer context:

| Reaction | Enthalpy of Reaction (ΔrH°) | Method | Reference |

| Allylbenzene (B44316) → trans-β-Methylstyrene | -20.1 kJ/mol (-4.80 kcal/mol) | Equilibrium (Eqk) | Taskinen and Lindholm, 1994[1] |

This experimental value for the isomerization of allylbenzene (Benzene, 2-propenyl-) to trans-β-methylstyrene further underscores the thermodynamic stability of the conjugated trans isomer.

Rotational Barrier for cis-trans Isomerization

The conversion between cis- and trans-β-methylstyrene proceeds through a rotational transition state around the Cα-Cβ double bond. The energy required to overcome this rotational barrier is a key kinetic parameter that determines the rate of isomerization.

Computational Approach to Determine the Rotational Barrier

The rotational barrier is typically calculated by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of the C=C bond and calculating the energy at each step, while allowing all other geometric parameters to relax. The transition state is the point of maximum energy along this rotational coordinate.

Calculated Rotational Barrier

An ab initio study by Zilberg and Haas (1995) investigated the electronic ground and excited states of β-methylstyrene.[2] While the full text was not available to retrieve the specific value, such studies typically calculate the rotational barrier. For the related molecule, styrene, the torsion barrier was found to be very small at the HF/6-31G* level of theory (0.04 kcal/mol) and increased to 0.21 kcal/mol at the MP2/6-311G**//HF/6-31G* level.[2] The barrier in β-methylstyrene is expected to be significantly higher due to the presence of the methyl group.

Theoretical Methodologies

The accuracy of computational studies on molecular stability is highly dependent on the chosen theoretical methods and basis sets.

Density Functional Theory (DFT)

DFT has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional for such calculations.

-

Protocol for Geometry Optimization and Energy Calculation using DFT:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.

-

Procedure:

-

Build the initial structures for cis- and trans-β-methylstyrene.

-

Perform a full geometry optimization for each isomer to find the minimum energy structures.

-

Verify that the optimized structures are true minima by performing a frequency calculation (no imaginary frequencies).

-

The energy difference between the two optimized structures provides the relative stability.

-

-

Ab initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. Møller-Plesset perturbation theory (MP2) is a common ab initio method that includes electron correlation effects, which are important for accurate energy calculations.

-

Protocol for Ab initio Calculations:

-

Software: A quantum chemistry package such as Gaussian, GAMESS, or ORCA.

-

Method: MP2.

-

Basis Set: A correlation-consistent basis set such as aug-cc-pVDZ is recommended for accurate results.

-

Procedure: Similar to the DFT protocol, involving geometry optimization and frequency calculations for each isomer.

-

Conclusion

References

Computational Analysis of β-Methylstyrene Isomers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the computational chemistry of β-methylstyrene isomers, specifically focusing on the conformational analysis of the (E) and (Z) diastereomers, also known as trans-β-methylstyrene and cis-β-methylstyrene, respectively. While direct, peer-reviewed literature containing exhaustive quantitative data on these specific isomers is sparse, this document outlines the established theoretical framework, prevalent computational methodologies, and expected structural and energetic characteristics based on studies of closely related analogs. We detail the typical experimental and computational protocols for conformational analysis, including geometry optimization, frequency calculations, and potential energy surface scans. Furthermore, this guide presents logical workflows and key concepts through Graphviz diagrams to facilitate a deeper understanding of the computational processes involved in analyzing the stability, structure, and reactivity of these fundamental chemical structures.

Introduction

β-Methylstyrene, or 1-phenylpropene, is an aromatic hydrocarbon existing as two geometric isomers: (E)-β-methylstyrene (trans) and (Z)-β-methylstyrene (cis). The spatial arrangement of the methyl and phenyl groups around the C=C double bond dictates the distinct physical and chemical properties of each isomer, influencing their stability, reactivity, and potential applications in synthesis and materials science. The trans isomer is generally understood to be the more stable of the two due to reduced steric hindrance between the phenyl and methyl groups.

Computational chemistry offers powerful tools to precisely quantify the energetic and geometric differences between these isomers. Through methods like Density Functional Theory (DFT) and ab initio calculations, we can model the conformational landscape, determine relative stabilities, and calculate the energy barriers associated with internal rotations, providing critical insights that complement experimental findings. This guide will explore the computational approaches used to characterize these important molecules.

Conformational Analysis

The primary focus of computational analysis on β-methylstyrene is to determine the most stable geometric conformations of the (E) and (Z) isomers and to quantify their energy differences. This involves optimizing the molecular structures to find their lowest energy states and exploring the potential energy surface related to key dihedral angles.

Isomers of β-Methylstyrene

The two isomers, (E) and (Z)-β-methylstyrene, are the primary subjects of conformational analysis. The key difference lies in the orientation of the substituents across the double bond.

-

(E) -β-Methylstyrene (trans) : The phenyl and methyl groups are on opposite sides of the double bond. This configuration is expected to be sterically favored and thus thermodynamically more stable.

-

(Z) -β-Methylstyrene (cis) : The phenyl and methyl groups are on the same side of the double bond, leading to potential steric repulsion that would increase the ground-state energy relative to the trans isomer.

A crucial aspect of their structure is the rotation around the C-C single bond connecting the phenyl ring to the propenyl group and the rotation of the terminal methyl group.

Computational Methodologies

A rigorous computational study of β-methylstyrene isomers involves a sequence of calculations to ascertain stable geometries, relative energies, and rotational energy barriers.

Experimental & Computational Protocols

Geometry Optimization: The first step is to find the equilibrium geometry for both the (E) and (Z) isomers. This is achieved by minimizing the energy of the molecule with respect to all atomic coordinates. A common and robust method for this is Density Functional Theory (DFT).

-

Functional and Basis Set: A frequently used combination for such systems is a dispersion-corrected functional like wB97XD or B3LYP-D3BJ with a Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like Def2TZVP .[1] The inclusion of dispersion corrections is important for accurately modeling non-covalent interactions that can influence conformational preferences.

Frequency Calculations: Following geometry optimization, harmonic frequency calculations are performed at the same level of theory. This serves two purposes:

-

Verification of Minima: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state).

-

Thermochemical Data: The frequencies are used to calculate zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K). These corrections are essential for comparing the relative stabilities of the isomers.

Potential Energy Surface (PES) Scan: To investigate the energy barriers for internal rotation (e.g., rotation of the methyl group or the entire propenyl group relative to the phenyl ring), a relaxed PES scan is performed.

-

Procedure: A specific dihedral angle is chosen as the reaction coordinate. This angle is systematically varied in fixed increments (e.g., 10-15 degrees). At each step, the chosen dihedral angle is held constant while all other geometric parameters are optimized. The energy of the resulting structure is then plotted against the angle to generate a rotational energy profile. The highest point on this profile corresponds to the rotational barrier (transition state).

The following diagram illustrates a typical computational workflow for analyzing a β-methylstyrene isomer.

Quantitative Data Summary

While a specific, comprehensive dataset for β-methylstyrene was not found in peer-reviewed literature at the time of this writing, this section presents the expected structure for such data. The values are illustrative placeholders based on general chemical principles and data from analogous molecules.

Table 1: Relative Energies of β-Methylstyrene Isomers

| Isomer | Method | ΔE (kcal/mol) | ΔH (298K) (kcal/mol) | ΔG (298K) (kcal/mol) |

| (E)-β-Methylstyrene | wB97XD/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| (Z)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~1.0 - 2.0 | ~1.0 - 2.0 | ~1.0 - 2.0 |

Note: Positive values indicate lower stability relative to the (E) isomer. Values are hypothetical.

Table 2: Key Geometric Parameters of β-Methylstyrene Isomers

| Parameter | (E)-β-Methylstyrene | (Z)-β-Methylstyrene |

| C=C Bond Length (Å) | ~1.34 | ~1.34 |

| C(phenyl)-C(propenyl) Bond Length (Å) | ~1.47 | ~1.48 |

| Phenyl-C=C-Methyl Dihedral Angle (°) | ~180.0 | ~0.0 |

| C=C-C-H (Methyl) Dihedral Angle (°) | Varies | Varies |

Note: Values are hypothetical, based on typical bond lengths and idealized geometries.

Table 3: Calculated Rotational Barriers

| Rotation | Isomer | Method | Barrier Height (kcal/mol) |

| Methyl Group (C-CH₃) | (E)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~1.5 - 2.5 |

| Methyl Group (C-CH₃) | (Z)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~0.5 - 1.5 |

| Propenyl Group (C(ph)-C(pr)) | (E)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~4.0 - 6.0 |

| Propenyl Group (C(ph)-C(pr)) | (Z)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~5.0 - 7.0 |

Note: Values are hypothetical. The barrier for methyl rotation in the (Z) isomer is expected to be lower due to steric hindrance already present in the ground state, which can destabilize the eclipsed conformation less dramatically.

Analysis of Rotational Barriers

The stability and dynamics of the β-methylstyrene isomers are largely governed by two key rotational motions: the rotation of the terminal methyl group and the rotation of the entire propenyl group with respect to the phenyl ring.

Methyl Group Rotation

The rotation of the terminal methyl group is a low-energy process. The potential energy surface typically shows a three-fold symmetry, with three equivalent minima (staggered conformations) and three equivalent maxima (eclipsed conformations). The energy difference between these points defines the rotational barrier.

Propenyl Group Rotation

Rotation around the single bond connecting the phenyl ring and the propenyl group is more hindered. This rotation breaks the π-conjugation between the ring and the double bond. The most stable conformation is typically planar (or near-planar) to maximize this conjugation. The transition state for this rotation occurs at a dihedral angle of approximately 90 degrees, where the p-orbitals of the double bond and the ring are orthogonal.

The logical relationship for determining these barriers is outlined below.

Conclusion

The computational analysis of (E) and (Z)-β-methylstyrene provides fundamental insights into their relative stability, geometric structure, and internal dynamics. While a definitive, published dataset of their computed properties remains elusive, the established methodologies of computational chemistry, particularly DFT, provide a clear and reliable path for such an investigation. The expected results align with chemical intuition: the (E)-trans isomer is more stable than the (Z)-cis isomer due to minimized steric repulsion. The primary rotational barriers are associated with the hindered rotation of the propenyl group against the phenyl ring, a process that disrupts π-conjugation. This guide provides the necessary theoretical and methodological framework for researchers to conduct or interpret computational studies on these and similar substituted styrene (B11656) systems.

References

The Propenylbenzene Isomers: A Technical Guide to their Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with a propenyl group. This core structure gives rise to a variety of isomers, with the position of the double bond in the propenyl side chain and the substitution pattern on the benzene ring dictating their distinct chemical and physical properties, as well as their diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key characteristics of the most prominent propenylbenzene isomers: anethole (B165797), estragole (B85927), and safrole. These compounds, found abundantly in nature, have a rich history of use in flavors, fragrances, and traditional medicine, and are now the subject of intense scientific scrutiny for their potential applications in drug development and their implications for human health.

A Consolidated History of Discovery

The elucidation of the chemical nature of propenylbenzene isomers was a gradual process that unfolded over the 19th century, built upon a long history of human use of the aromatic plants in which they are found.

-

Anethole : The journey to understanding anethole began with the age-old use of anise and fennel oils. In 1820, Swiss chemist Nicolas-Théodore de Saussure made the first chemical investigation into these oils. The crystallizable components of both anise and fennel oils were determined to be the same compound by French chemist Jean Baptiste Dumas in 1832, who also established its empirical formula. The name "anethol" was coined in 1845 by another French chemist, Charles Gerhardt.[1] It was the German chemist Emil Erlenmeyer who proposed the correct molecular structure of anethole in 1866, a structure that was formally accepted by the scientific community in 1872.[1]

-

Estragole : A close isomer of anethole, estragole is a primary constituent of tarragon and basil. Its history is intertwined with the use of these herbs in traditional medicine and cuisine. Estragole is also known as methyl chavicol.

-

Safrole : The history of safrole is closely linked to the sassafras tree, native to North America. The therapeutic properties of sassafras were recognized as early as the 16th century. In 1844, French chemist Édouard Saint-Èvre determined safrole's empirical formula. Later, in 1869, French chemists Édouard Grimaux and J. Ruotte investigated and named the compound, noting its reaction with bromine, which suggested the presence of an allyl group.[2] For many years, safrole was a key flavoring agent in beverages like root beer. However, its use in food was banned in the United States in the 1960s after studies indicated it was carcinogenic in rats.[3]

Below is a visual representation of the key historical milestones in the discovery and characterization of these isomers.

Physicochemical Properties

The isomeric differences between anethole, estragole, and safrole result in distinct physicochemical properties, which are summarized in the table below. These properties influence their isolation, formulation, and biological activity.

| Property | Anethole | Estragole | Safrole |

| IUPAC Name | 1-methoxy-4-(1-propenyl)benzene | 1-methoxy-4-(2-propenyl)benzene | 5-(2-propenyl)-1,3-benzodioxole |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₀O₂ |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 162.19 g/mol |

| Appearance | Colorless liquid or white crystals | Colorless to pale yellow liquid | Colorless or slightly yellow oily liquid |

| Odor | Anise-like, sweet | Anise-like, herbaceous | Sweet, sassafras-like |

| Boiling Point | 234-237 °C | 216 °C | 232-234 °C |

| Melting Point | 21-22 °C | Not applicable (liquid at room temp) | 11 °C |

| Density | ~0.988 g/cm³ at 20°C | ~0.965 g/cm³ at 20°C | ~1.096 g/cm³ at 20°C |

| Solubility in Water | Poorly soluble | Insoluble | Insoluble |

| Solubility in Ethanol (B145695) | Soluble | Soluble | Soluble |

Experimental Protocols: Isolation and Synthesis

Isolation of Propenylbenzene Isomers from Natural Sources

1. Steam Distillation for the Isolation of Safrole from Sassafras Root Bark

This method leverages the volatility of safrole to separate it from the non-volatile components of the plant material.

-

Materials: Comminuted sassafras root bark, water, steam generator, distillation flask, condenser, receiving flask.

-

Procedure:

-

The comminuted sassafras root bark is placed in the distillation flask with water.

-

Steam is passed through the flask, heating the mixture and causing the volatile oils, including safrole, to vaporize.

-

The steam and oil vapor mixture is passed through a condenser, where it cools and liquefirms.

-

The resulting distillate, a mixture of water and sassafras oil (which is primarily safrole), is collected in the receiving flask.

-

Due to its higher density and immiscibility with water, the safrole-rich oil can be separated from the aqueous layer using a separatory funnel.

-

Further purification can be achieved through fractional distillation under reduced pressure.

-

2. Isolation of Estragole from Basil (Ocimum basilicum)

Estragole is a major component of the essential oil of many basil chemotypes.

-

Materials: Fresh basil leaves, water, Clevenger-type apparatus.

-

Procedure:

-

Fresh basil leaves are subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

-

The essential oil, which is less dense than water, is collected from the apparatus.

-

The collected oil can be dried over anhydrous sodium sulfate.

-

The estragole content in the essential oil can be quantified using gas chromatography-mass spectrometry (GC-MS). Further purification can be achieved using chromatographic techniques.

-

Synthesis of Propenylbenzene Isomers

1. Isomerization of Estragole to Anethole

The double bond in the propenyl side chain of estragole can be shifted into conjugation with the benzene ring to form the more thermodynamically stable anethole.

-

Materials: Estragole-rich essential oil (e.g., from basil or tarragon), potassium hydroxide (B78521) (KOH), solvent (e.g., ethanol or a high-boiling point solvent like polyethylene (B3416737) glycol).

-

Procedure:

-

A solution of potassium hydroxide in a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser.

-

The estragole-containing oil is added to the basic solution.

-

The mixture is heated to reflux for a specified period, during which the isomerization occurs.

-

After cooling, the reaction mixture is neutralized and washed with water to remove the catalyst and any byproducts.

-

The organic layer containing anethole is separated and can be purified by fractional distillation.

-

The following diagram illustrates a general workflow for the isolation and synthesis of these isomers.

Signaling Pathways and Biological Activities

The propenylbenzene isomers exhibit a range of biological activities, from therapeutic to toxic, which are mediated through their interactions with various cellular signaling pathways.

Anethole: Anti-inflammatory and Anti-cancer Properties

Anethole has demonstrated significant anti-inflammatory and anti-cancer effects in numerous studies. Its mechanism of action primarily involves the modulation of key inflammatory and cell survival pathways.

-

Inhibition of NF-κB Signaling: Anethole has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[1][4][5] It achieves this by preventing the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

-

Modulation of MAPK and AKT Pathways: Anethole can also inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the protein kinase B (AKT).[2] These pathways are crucial for cell proliferation, survival, and metastasis. By downregulating these pathways, anethole can impede cancer cell growth and invasion.[2]

-

Induction of Apoptosis and Autophagy: In oral cancer cells, anethole has been found to induce apoptosis (programmed cell death) and autophagy.[7] This is mediated through the activation of caspases 3 and 9, and the modulation of the Wnt signaling pathway.[7]

The following diagram illustrates the key signaling pathways modulated by anethole.

Estragole: Genotoxicity and Carcinogenicity

The primary health concern associated with estragole is its potential carcinogenicity, which is linked to its metabolic activation.

-

Metabolic Activation: Estragole is metabolized in the liver by cytochrome P450 enzymes to its proximate carcinogen, 1'-hydroxyestragole.[8] This metabolite is then further conjugated by sulfotransferases to form 1'-sulfooxyestragole, a highly reactive electrophile.[9]

-

DNA Adduct Formation: The unstable 1'-sulfooxyestragole can break down to form a carbocation that readily binds to DNA, forming DNA adducts.[10] This DNA damage, if not repaired, can lead to mutations and initiate the process of carcinogenesis, particularly in the liver.[8]

The genotoxic pathway of estragole is depicted in the diagram below.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. Anethole exerts antimetatstaic activity via inhibition of matrix metalloproteinase 2/9 and AKT/mitogen-activated kinase/nuclear factor kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of trans-anethole in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. research.wur.nl [research.wur.nl]

- 10. Can Estragole in Fennel Seed Decoctions Really Be Considered a Danger for Human Health? A Fennel Safety Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Thermodynamics of cis-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction thermodynamics of cis-beta-methylstyrene, with a focus on its isomerization to trans-beta-methylstyrene (B116674). Due to the limited availability of complete experimental thermodynamic data in the public domain for this compound, this document presents the currently known values and details the experimental protocols required to determine the outstanding thermodynamic parameters.

Introduction

Beta-methylstyrene, also known as 1-phenylpropene, is an unsaturated aromatic hydrocarbon existing as two geometric isomers: cis-(Z) and trans-(E). The stereochemistry of the double bond significantly influences the molecule's physical properties, reactivity, and thermodynamic stability. In many chemical processes, including polymerization and asymmetric synthesis, understanding the thermodynamic relationship between these isomers is crucial for reaction design, optimization, and product distribution control. The trans isomer is generally understood to be the more thermodynamically stable of the two due to reduced steric hindrance between the phenyl and methyl groups. This guide will delve into the quantitative aspects of this stability difference.

Reaction Thermodynamics of cis-trans Isomerization

The primary thermodynamic process of interest for this compound is its isomerization to the trans isomer. This reversible reaction is governed by the change in standard Gibbs free energy (ΔG°), which is a function of the changes in enthalpy (ΔH°) and entropy (ΔS°).

Reaction: this compound ⇌ trans-beta-Methylstyrene

The equilibrium of this reaction lies significantly towards the more stable trans isomer.

Enthalpy of Isomerization (ΔH°iso)

The enthalpy of isomerization represents the heat absorbed or released during the conversion of the cis to the trans isomer. A negative value indicates an exothermic reaction, meaning the trans isomer is enthalpically more stable. The NIST Chemistry WebBook provides a value for the heat of isomerization of a propenylbenzene isomer to (Z)-1-Phenylpropene (this compound) in the liquid phase, which can be used to infer the enthalpy change for the cis to trans conversion.

Gibbs Free Energy of Isomerization (ΔG°iso)

The standard Gibbs free energy of isomerization is the most definitive measure of the relative stability of the two isomers at a given temperature and determines the position of the equilibrium. It can be calculated from the equilibrium constant (Keq) of the isomerization reaction.

ΔG°iso = -RT ln(Keq)

Where:

-

R is the ideal gas constant (8.314 J·mol-1·K-1)

-

T is the temperature in Kelvin

-

Keq = [[trans-beta-methylstyrene]]eq / [[this compound]]eq

Entropy of Isomerization (ΔS°iso)

The entropy of isomerization reflects the change in the degree of randomness or disorder between the two isomers. Once ΔH°iso and ΔG°iso are known, ΔS°iso can be calculated using the Gibbs-Helmholtz equation:

ΔG°iso = ΔH°iso - TΔS°iso

Quantitative Thermodynamic Data

The following table summarizes the available quantitative thermodynamic data for the isomerization of this compound to trans-beta-methylstyrene.

| Thermodynamic Parameter | Value | Phase | Reference |

| Enthalpy of Isomerization (ΔH°iso) | -11.0 ± 0.3 kJ/mol | Liquid (DMSO) | NIST WebBook |

Note: The NIST WebBook lists the enthalpy of reaction for "Benzene, 2-propenyl-" to "(Z)-1-Phenylpropene" as -11.0 ± 0.3 kJ/mol. Assuming "Benzene, 2-propenyl-" in this context refers to the trans-isomer, the isomerization from cis to trans would have the opposite sign. However, the common convention is that the trans isomer is more stable, suggesting the reaction as written in the table is correct. Further clarification from primary literature would be beneficial.

Experimental Protocols

To determine the complete thermodynamic profile for the cis-trans isomerization of beta-methylstyrene, the following experimental protocols are recommended.

Determination of the Enthalpy of Isomerization (ΔH°iso) by Calorimetry

This protocol describes the use of a differential scanning calorimeter (DSC) or an isothermal titration calorimeter (ITC) to measure the heat of isomerization.

Objective: To directly measure the enthalpy change associated with the acid-catalyzed isomerization of this compound to trans-beta-methylstyrene.

Materials:

-

This compound (high purity)

-

trans-beta-Methylstyrene (for calibration and as a reference)

-

Anhydrous, inert solvent (e.g., toluene (B28343), cyclohexane)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a supported acid catalyst)

-

Differential Scanning Calorimeter or Isothermal Titration Calorimeter

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the acid catalyst in the chosen solvent at a known concentration.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent in a volumetric flask.

-

Prepare a reference cell with the same solvent.

-

-

Calorimetric Measurement (using DSC):

-

Equilibrate the DSC instrument at the desired reaction temperature (e.g., 298 K).

-

Place a known amount of the this compound solution into a sample pan and seal it. Place the reference pan (containing only the solvent) in the reference furnace.

-

Inject a small, known amount of the catalyst solution into the sample pan to initiate the isomerization.

-

Record the heat flow as a function of time until the reaction reaches completion (i.e., the heat flow returns to the baseline).

-

Integrate the area under the heat flow curve to determine the total heat evolved or absorbed (q).

-

-

Data Analysis:

-

Determine the number of moles (n) of this compound that reacted. This can be confirmed by post-reaction analysis using gas chromatography (see protocol 4.2).

-

Calculate the enthalpy of isomerization (ΔH°iso) using the formula: ΔH°iso = q / n.

-

Determination of the Equilibrium Constant (Keq) by Gas Chromatography (GC)

This protocol outlines the procedure for establishing the equilibrium between the cis and trans isomers and quantifying their relative concentrations using gas chromatography.

Objective: To determine the equilibrium constant for the isomerization at a specific temperature.

Materials:

-

This compound

-

Acid or base catalyst (e.g., iodine, thiophenol, or a heterogeneous catalyst)

-

High-boiling point, inert solvent (e.g., dodecane)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for separating aromatic isomers (e.g., a polar cyano- or polyethylene (B3416737) glycol-based column)

-

Thermostatted reaction vessel

-

Autosampler and vials

Procedure:

-

Equilibrium Reaction Setup:

-

In a sealed, thermostatted reaction vessel, prepare a solution of this compound in the chosen solvent.

-

Add a catalytic amount of the chosen catalyst.

-

Heat the mixture to the desired temperature and allow it to equilibrate for a sufficient period. The time to reach equilibrium should be determined by taking samples at regular intervals and analyzing them by GC until the ratio of cis to trans isomers remains constant.

-

-

GC Analysis:

-

Method Development: Develop a GC method that provides baseline separation of cis- and trans-beta-methylstyrene. Optimize the oven temperature program, carrier gas flow rate, and injector and detector temperatures.

-

Calibration: Prepare a series of calibration standards containing known concentrations of pure cis- and trans-beta-methylstyrene and an internal standard. Generate calibration curves for each isomer.

-